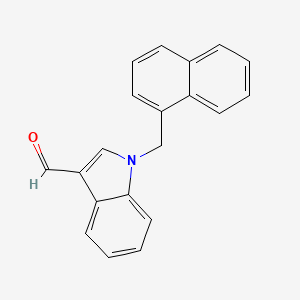

1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a naphthalene ring attached to an indole core, with an aldehyde functional group at the third position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available naphthalene and indole derivatives.

Friedel-Crafts Alkylation: Naphthalene undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the naphthalen-1-ylmethyl group.

Formylation: The resulting naphthalen-1-ylmethyl derivative is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the third position of the indole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials for electronic devices.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.

Wirkmechanismus

The mechanism of action of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The naphthalene and indole moieties can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Vergleich Mit ähnlichen Verbindungen

1-(Naphthalen-1-ylmethyl)-1H-indole-3-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

1-(Naphthalen-1-ylmethyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

1-(Naphthalen-1-ylmethyl)-1H-indole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.

Uniqueness: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biologische Aktivität

1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationship (SAR) studies, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with indole-3-carbaldehyde under specific reaction conditions. The yield and purity of the compound can be optimized through various methods such as solvent selection and temperature control.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 7.80 | S. aureus |

| Indole derivative A | 12.50 | B. subtilis |

| Indole derivative B | 15.00 | C. albicans |

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits potent antibacterial activity, comparable to other known antimicrobial agents .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied, with several compounds showing activity against various cancer cell lines. For instance, SAR studies indicate that modifications at specific positions on the indole ring can enhance cytotoxicity against cancer cells.

Case Study:

In a study evaluating the cytotoxic effects of various indole derivatives, it was found that this compound demonstrated significant cell growth inhibition in human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10.5 | MCF-7 (Breast Cancer) |

| Indole derivative C | 15.0 | HCT116 (Colon Cancer) |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of an electron-withdrawing group on the indole moiety significantly enhances biological activity. The introduction of hydrophobic groups also appears to improve membrane permeability and bioavailability, contributing to increased efficacy against microbial and cancerous cells.

Key Findings:

- Hydrophobicity: Compounds with larger hydrophobic groups exhibit improved activity.

- Electron-Withdrawing Groups: Enhancements in potency are noted when electron-withdrawing substituents are present at specific positions on the indole ring.

Eigenschaften

IUPAC Name |

1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13-14H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIPHJOFFJPRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976299 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6083-12-1 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.